Cross‑Coupling Reactivity: 7‑Bromoquinolin‑6‑amine vs. 7‑Chloroquinolin‑6‑amine – A 10–100‑Fold Rate Advantage
In palladium‑catalysed Suzuki–Miyaura and Buchwald–Hartwig reactions, aryl bromides typically react 10–100 times faster than the analogous aryl chlorides under identical conditions [1]. This kinetic advantage is directly transferable to 7‑bromoquinolin‑6‑amine: the bromine atom at the 7‑position serves as an efficient leaving group for oxidative addition, whereas the 7‑chloro analogue (e.g., 7‑chloroquinolin‑6‑amine, CAS 6312‑75‑0) requires higher catalyst loadings, elevated temperatures, or specialised ligands to achieve comparable conversion. While a direct head‑to‑head kinetic study of these two specific substrates has not been published, the well‑established leaving‑group trend (I > Br >> Cl) constitutes a robust class‑level inference that directly informs procurement: selecting the bromo derivative minimises reaction time and catalyst cost in cross‑coupling‑based synthetic sequences.
| Evidence Dimension | Relative oxidative addition rate in Pd(0) catalysis |
|---|---|
| Target Compound Data | Aryl bromide (fast, baseline) |
| Comparator Or Baseline | Aryl chloride (10–100× slower) |
| Quantified Difference | 10–100‑fold rate enhancement |
| Conditions | General Pd‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig); representative literature data [1]. |
Why This Matters
Faster cross‑coupling translates into higher throughput in library synthesis and lower catalyst cost in process chemistry, making 7‑bromoquinolin‑6‑amine the preferred building block when late‑stage diversification is planned.
- [1] Little, A. F.; Fu, G. C. Palladium‑Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
